Tert-butyl 2,6-dimethylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is an organic compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol It is a morpholine derivative, characterized by the presence of a tert-butyl ester group at the 4-position and methyl groups at the 2 and 6 positions of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-dimethylmorpholine-4-carboxylate typically involves the reaction of 2,6-dimethylmorpholine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Tert-butyl 2,6-dimethylmorpholine-4-methanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,6-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 2,6-dimethylmorpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 2,6-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-8-6-12(7-9(2)14-8)10(13)15-11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
UJDPADYLZZKMRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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